2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile
Description
2-Hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile (CAS: 339104-04-0) is a heterocyclic compound with a molecular formula of C₁₀H₉N₅O and a molar mass of 215.21 g/mol. Its structure features a nicotinonitrile core substituted with a hydroxyl group at position 2 and a 1-(1H-1,2,4-triazol-1-yl)ethyl moiety at position 4. Predicted physicochemical properties include a density of 1.39±0.1 g/cm³ and a pKa of 7.18±0.10, suggesting moderate solubility in aqueous environments under physiological conditions.
Properties
IUPAC Name |
2-oxo-6-[1-(1,2,4-triazol-1-yl)ethyl]-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c1-7(15-6-12-5-13-15)9-3-2-8(4-11)10(16)14-9/h2-3,5-7H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWKNKVVJOEREK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C(=O)N1)C#N)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile typically involves multi-step synthetic routes. One common method includes the reaction of 2-hydroxy-6-chloronicotinonitrile with 1-(1H-1,2,4-triazol-1-yl)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would likely involve optimization of the laboratory-scale synthesis for larger-scale production, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide (MnO2), potassium permanganate (KMnO4).
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).
Solvents: Dimethylformamide (DMF), ethyl acetate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while substitution reactions could introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile involves its interaction with specific molecular targets. The triazole ring is known to interact with biological receptors through hydrogen bonding and dipole interactions, which can modulate the activity of enzymes and other proteins . This compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile are contrasted with three related nicotinonitrile derivatives below:
Table 1: Comparative Analysis of Nicotinonitrile Derivatives
Structural and Functional Differences
Heterocyclic Substituents: The target compound’s triazole group (vs. pyrazole in or azo in ) provides distinct electronic and hydrogen-bonding profiles. The ethyl linker in the triazole-ethyl group offers flexibility for binding interactions, contrasting with the rigid naphthyl and fluorophenyl groups in , which may enhance cytotoxicity through hydrophobic interactions.
Physicochemical Properties :
- The lower molar mass (215.21 g/mol) of the target compound compared to (469.51 g/mol) and (441.48 g/mol) suggests better membrane permeability and oral bioavailability.
- The azo group in introduces photochemical reactivity, making it suitable for dyes, whereas the nitro and methoxy groups in may reduce biocompatibility compared to the hydroxyl and triazole groups in the target compound.
Synthetic Accessibility: The synthesis of involves multi-step reactions with piperidine and ammonium acetate, which may complicate scalability .
Biological Activity: Compound demonstrates cytotoxic effects against cancer cells due to its bulky aromatic substituents, which intercalate DNA or inhibit kinases . Compound ’s azo and nitro groups are associated with industrial applications (e.g., dyes) rather than therapeutic uses .
Key Research Findings
- Cytotoxicity vs. Specificity : While shows potent cytotoxicity, its large aromatic substituents may limit selectivity, increasing off-target risks. The target compound’s smaller size and polar groups could improve target specificity .
- Commercial Availability: Compound is listed with multiple suppliers (e.g., MolPort, AKOS), indicating industrial relevance as a synthetic intermediate.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
